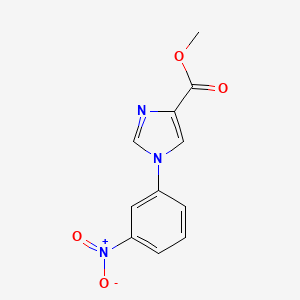
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide is an organic compound with the molecular formula C15H15ClN2O3S It is a benzamide derivative, characterized by the presence of a benzyl group, a chloro substituent, a methyl group, and a sulfamoyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-nitrobenzoic acid, benzylamine, and methylamine.
Reduction: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting amine is then sulfonated using chlorosulfonic acid to introduce the sulfamoyl group.
Amidation: The sulfonated intermediate is reacted with benzylamine and methylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and sulfamoyl groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the benzyl and sulfamoyl groups.
Reduction: Reduced forms of the benzyl and sulfamoyl groups.
Hydrolysis: Corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-4-chloro-N-methylbenzamide
- N-benzyl-4-chloro-N-methyl-3-sulfamoylaniline
- N-benzyl-4-chloro-N-methyl-3-sulfamoylphenylacetamide
Uniqueness
4-chloro-3-sulfamoylbenzoic acid-N-methylbenzylamide is unique due to the presence of both a sulfamoyl group and a benzyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
59210-75-2 |
|---|---|
Fórmula molecular |
C15H15ClN2O3S |
Peso molecular |
338.8 g/mol |
Nombre IUPAC |
N-benzyl-4-chloro-N-methyl-3-sulfamoylbenzamide |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(10-11-5-3-2-4-6-11)15(19)12-7-8-13(16)14(9-12)22(17,20)21/h2-9H,10H2,1H3,(H2,17,20,21) |
Clave InChI |
YHMSWIUKEZTQSF-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chlorophenyl)methyl]pyridine](/img/structure/B8604905.png)
![6-Benzyl-6-azabicyclo[3.1.0]hexan-2-one](/img/structure/B8604918.png)
![2-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonic acid](/img/structure/B8604927.png)







![(RS)-N-Acetyl-[b-(2-pyridyl)]alanine](/img/structure/B8604983.png)
![4-Amino-5-chloro-2-hydroxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide](/img/structure/B8604986.png)


